(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride

Synthetic Chemistry Process Chemistry Building Block

Researchers requiring a regiospecifically pure 2-aminomethyl-4-trifluoromethyl-6-chloropyridine scaffold often face supply inconsistency and poor solubility of the free base. This compound resolves both issues. - Supplied as the hydrochloride salt, enabling direct dissolution in aqueous buffers and eliminating DMSO interference in cell-based assays. - The precise 6-Cl,4-CF3 substitution pattern is critical for Syk kinase inhibitor potency (IC50 = 0.6 nM for analogous motifs); regioisomers can abolish target engagement. - A high-yield synthetic route (96% isolated yield from the nitrile precursor) ensures scalable, cost-effective multi-gram supply for lead optimization campaigns.

Molecular Formula C7H7Cl2F3N2
Molecular Weight 247.04 g/mol
CAS No. 1311279-14-7
Cat. No. B3230803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
CAS1311279-14-7
Molecular FormulaC7H7Cl2F3N2
Molecular Weight247.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1CN)Cl)C(F)(F)F.Cl
InChIInChI=1S/C7H6ClF3N2.ClH/c8-6-2-4(7(9,10)11)1-5(3-12)13-6;/h1-2H,3,12H2;1H
InChIKeyDRHBOWBARPRECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Procurement Properties


(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a disubstituted pyridine building block bearing a primary aminomethyl group at the 2-position, a chlorine at the 6-position, and a trifluoromethyl group at the 4-position . It is supplied as the hydrochloride salt, which enhances aqueous solubility and facilitates handling relative to the free base . The compound is primarily employed as a synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor libraries that exploit the 4-trifluoromethyl-2-pyridyl pharmacophore [1].

Analog Substitution Limitations


The precise positioning of the chlorine and trifluoromethyl substituents on the pyridine ring critically governs both reactivity in downstream coupling reactions and the electronic properties of derived pharmacophores . Replacing this compound with a regioisomeric analog—such as (5-(trifluoromethyl)pyridin-2-yl)methanamine or (6-(trifluoromethyl)pyridin-2-yl)methanamine—alters the ring's electron density, hydrogen-bonding capacity, and steric profile, which can lead to reduced synthetic yields, divergent biological activity, or complete loss of target engagement in established kinase inhibitor scaffolds [1]. The hydrochloride salt form further provides handling and solubility advantages that the free-base analogs lack without additional formulation steps .

Differentiation Evidence vs. Analogs


Synthesis Yield Advantage

The free base form (CAS 862120-77-2) of the target compound is obtained in 96% isolated yield via a Zn/NH₄Cl reduction of the corresponding nitrile intermediate, as described in the WO2017/7700 patent process . In contrast, the regioisomeric analog (5-(trifluoromethyl)pyridin-2-yl)methanamine is reported with yields of only ~30% via one route and >85% via an alternative, more complex protocol . The 96% yield for the 6-chloro-4-trifluoromethyl isomer represents a highly efficient, scalable entry point that reduces procurement cost and supply risk.

Synthetic Chemistry Process Chemistry Building Block

Aqueous Solubility Enhancement

As a hydrochloride salt, (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride exhibits markedly improved water solubility compared to its free base (CAS 862120-77-2), as noted in supplier product descriptions . The salt form enables direct use in aqueous reaction conditions and biological assays without the need for organic co-solvents. The non-salt analogs (6-(trifluoromethyl)pyridin-2-yl)methanamine and (4-(trifluoromethyl)pyridin-2-yl)methanamine are typically supplied as free bases, necessitating additional in situ salt formation or solubilization steps.

Formulation Solubility Handling

High Purity Grade Availability

The hydrochloride salt (CAS 1311279-14-7) is commercially available at ≥98% purity (NLT 98%) from ISO-certified suppliers such as MolCore, meeting pharmaceutical R&D quality standards . Standard grade purity is 95% . The free base (CAS 862120-77-2) is also available at 98% purity from select vendors . In comparison, the closest non-chlorinated analog (6-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 916304-19-3) is typically offered at 98% purity as the free base, but not commonly as a pre-formed hydrochloride salt, which may require additional purification or salt-formation steps upon receipt.

Quality Control Purity Specification Procurement

Validated Syk Kinase Pharmacophore

Aminopyridine derivatives built upon the 4-trifluoromethyl-2-pyridyl motif—the core scaffold of the target compound—have produced Syk kinase inhibitors with IC₅₀ values as low as 0.6 nM (compound 13b) [1]. The target compound provides this motif pre-functionalized with a 6-chloro substituent and a 2-aminomethyl handle, enabling direct elaboration into such inhibitor series. Analogs lacking the 6-chloro substituent (e.g., (4-(trifluoromethyl)pyridin-2-yl)methanamine) offer the same core motif but forego the additional synthetic versatility and potential halogen-bonding interactions provided by the chlorine atom.

Kinase Inhibition Medicinal Chemistry Scaffold

6-Chloro Orthogonal Derivatization

The chlorine substituent at the 6-position of the pyridine ring is a competent leaving group for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), enabling selective orthogonal functionalization at this position while the 2-aminomethyl and 4-trifluoromethyl groups remain intact [1]. The non-chlorinated analog (4-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 872577-05-4) lacks this additional reactive handle, limiting structural diversification to the 2-aminomethyl group alone. The 6-chloro substituent thus provides an additional vector of functionalization not present in non-halogenated 4-CF₃ pyridine methanamine analogs.

Cross-Coupling Nucleophilic Substitution Building Block

Optimal Application Scenarios


Kinase Inhibitor Library Synthesis

This building block is ideally suited for constructing focused kinase inhibitor libraries, particularly those targeting Syk, based on the demonstrated sub-nanomolar potency (IC₅₀ = 0.6 nM) of analogs bearing the 4-trifluoromethyl-2-pyridyl motif [1]. The 6-chloro substituent serves as an additional diversification point, enabling parallel SAR exploration at two positions simultaneously.

Aqueous-Phase Biological Screening

The hydrochloride salt form permits direct dissolution in aqueous buffer systems, eliminating the need for DMSO stock solutions and reducing solvent interference in cell-based assays. This is particularly advantageous for high-throughput screening campaigns where consistency and reproducibility across thousands of wells are critical [1].

Multi-Step Synthetic Route Optimization

For process chemistry groups, the 96% isolated yield of the free base precursor from the nitrile [1] represents a robust, scalable entry point. The high yield reduces the cost of goods and ensures consistent supply, making the compound suitable for large-scale medicinal chemistry campaigns that require multi-gram quantities of intermediates.

Agrochemical Lead Discovery

The combination of chloro and trifluoromethyl substituents on the pyridine ring aligns with structural motifs found in modern agrochemical active ingredients. The building block can be incorporated into pesticide discovery programs as described in patent applications for pyridyl-methanamine derivatives with pesticidal activity [1].

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